molecular formula C9H15NO2 B125517 tert-Butyl but-3-yn-2-ylcarbamate CAS No. 154181-98-3

tert-Butyl but-3-yn-2-ylcarbamate

Cat. No. B125517
M. Wt: 169.22 g/mol
InChI Key: AMWSEGBTTPQUKW-UHFFFAOYSA-N
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Description

“tert-Butyl but-3-yn-2-ylcarbamate” is a chemical compound with the molecular formula C9H15NO2 . It has a molecular weight of 169.22 g/mol . The IUPAC name for this compound is tert-butyl N-but-3-yn-2-ylcarbamate .


Molecular Structure Analysis

The InChI code for “tert-Butyl but-3-yn-2-ylcarbamate” is 1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11) . The Canonical SMILES for this compound is CC(C#C)NC(=O)OC(C)(C)C .


Physical And Chemical Properties Analysis

“tert-Butyl but-3-yn-2-ylcarbamate” has a molecular weight of 169.22 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 38.3 Ų .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Preparation in Organic Synthesis : The compound tert-Butyl but-3-yn-2-ylcarbamate plays a role in the preparation of various organic compounds. For instance, it is used in the synthesis of tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, demonstrating its utility in complex organic synthesis processes (Padwa, Brodney, & Lynch, 2003).

  • Intermediary in Pharmaceutical Manufacturing : The compound is an important intermediate in the manufacture of certain pharmaceuticals. For example, it's used in the synthesis of lymphocyte function-associated antigen 1 inhibitors (Li et al., 2012).

  • Structural Characterization Studies : It is also used in structural characterization studies. 2D Heteronuclear NMR experiments have been conducted to characterize the structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, a related compound (Aouine et al., 2016).

  • Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate, a related compound, were studied, indicating its application in crystallography (El Mestehdi et al., 2022).

Applications in Chemical Reactions

  • Role in Hydrogen Bond Formation : It has been observed that crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, a related compound, display unique hydrogen bonding patterns, which is significant in understanding molecular interactions and designing new compounds (Baillargeon, Lussier, & Dory, 2014).

  • Synthesis of Proteasome Inhibitors : It's also used in the synthesis of proteasome inhibitors, as seen in the synthesis of (+)-lactacystin, indicating its potential in the development of therapeutic agents (Ooi et al., 2004).

  • Synthesis of Antiarrhythmic and Hypotensive Agents : Some phenyl N-substituted carbamates, structurally related to tert-Butyl but-3-yn-2-ylcarbamate, have been evaluated for their antiarrhythmic and hypotensive properties, highlighting its potential use in cardiovascular drug development (Chalina, Chakarova, & Staneva, 1998).

Environmental Applications

  • Degradation Studies of Environmental Pollutants : The compound is relevant in studying the degradation pathways of environmental pollutants, as shown in the study of methyl tert-butyl ether degradation (Stefan, Mack, & Bolton, 2000).

  • Synthesis of Natural Product Derivatives : It is used in synthesizing derivatives of natural products with cytotoxic activity, such as jaspine B, indicating its role in the development of anticancer agents (Tang et al., 2014).

  • Chemical Research in Amine Synthesis : It's also utilized in the synthesis of secondary amines, demonstrating its versatility in organic chemistry and potential applications in pharmaceutical synthesis (Grehn & Ragnarsson, 2002).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, H335, and H412 . Precautionary statements include P261, P273, P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-but-3-yn-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWSEGBTTPQUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443950
Record name tert-Butyl but-3-yn-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl but-3-yn-2-ylcarbamate

CAS RN

154181-98-3
Record name tert-Butyl but-3-yn-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Buaphan - 2013 - sure.su.ac.th
… (R)-tert-butyl but-3-yn-2-ylcarbamate (71) (R)-tert-butyl (1-oxopropan-2-yl)carbamate (45.3 … reduced pressure to give (R)-tert-butyl but-3-yn-2-ylcarbamate as a colorless oil (0.152 g). …
Number of citations: 0 www.sure.su.ac.th
M Chemama, M Fonvielle, M Lecerf… - Current Protocols in …, 2011 - Wiley Online Library
Aminoacyl‐tRNAs have important roles in a variety of biological processes. Here, we describe the synthesis of stable aminoacyl‐tRNA analogs containing 1,4‐substituted 1,2,3‐triazole …
MJ Leyva - 2010 - escholarship.org
Proteases are enzymes that catalyze the hydrolysis of amide bonds in peptides and proteins. Due to the vital role of proteases in various diseases, protease inhibitors have been …
Number of citations: 2 escholarship.org
B Rajagopal, YY Chen, CC Chen, XY Liu… - The Journal of …, 2014 - ACS Publications
A copper(I)-catalyzed synthesis of substituted dihydropyrimidin-4-ones from propargyl amides via the formation of ketenimine intermediate has been successfully developed; the …
Number of citations: 38 pubs.acs.org

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